molecular formula C10H10BFN2O2 B1444966 [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid CAS No. 1333403-67-0

[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid

Cat. No.: B1444966
CAS No.: 1333403-67-0
M. Wt: 220.01 g/mol
InChI Key: FDVOYBMPDRQBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid (CAS 1333403-67-0) is an aryl boronic acid building block integral to modern organic synthesis and drug discovery. Its molecular structure incorporates both a boronic acid functional group and a pyrazole heterocycle, making it a versatile intermediate for constructing complex molecules via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . The primary research application of this compound is in the synthesis of biaryl structures, which are privileged scaffolds in pharmaceuticals and agrochemicals . The presence of the fluorinated aromatic ring can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, while the pyrazole moiety is a common feature in bioactive compounds with reported anticancer, anti-inflammatory, and antimicrobial activities . This combination makes the reagent particularly valuable for creating potential drug candidates and exploring structure-activity relationships. Beyond pharmaceuticals, this boronic acid serves as a critical precursor in material science. Research indicates that pyrazole-containing boron (III) complexes exhibit significant fluorescence properties, with applications in the development of chemosensors, biological imaging agents, and aggregation-induced emission (AIE) materials . The compound's mechanism of action in Suzuki couplings involves a transmetalation step where the boronic acid group transfers its organic moiety to a palladium catalyst, facilitating carbon-carbon bond formation between aryl halides and the reagent's phenyl ring . Handling & Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet for detailed handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

[3-fluoro-4-(pyrazol-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BFN2O2/c12-10-6-9(11(15)16)3-2-8(10)7-14-5-1-4-13-14/h1-6,15-16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVOYBMPDRQBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2C=CC=N2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms could enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol derivative.

    Reduction: Formation of the corresponding boronate ester.

    Substitution: Participation in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenol derivatives, while reduction can produce boronate esters.

Scientific Research Applications

Anticancer Properties

Boronic acids have been extensively studied for their anticancer properties. [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid has shown promise in inhibiting specific cancer cell lines. Research indicates that this compound can disrupt the function of proteasomes, which are vital for protein degradation in cancer cells, thus leading to apoptosis (programmed cell death) in malignant cells.

Case Study : A study demonstrated that compounds similar to this compound exhibited significant antiproliferative effects on various cancer cell lines, including breast and prostate cancers. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.

Antibacterial Applications

The compound also exhibits antibacterial properties, making it a candidate for developing new antibiotics. Boronic acids are known to inhibit bacterial enzymes such as serine β-lactamases, which are responsible for antibiotic resistance.

Case Study : Research highlighted the effectiveness of boronic acid derivatives in overcoming resistance mechanisms in bacteria like Escherichia coli and Staphylococcus aureus. The incorporation of this compound into antibiotic formulations showed enhanced efficacy against resistant strains .

Antiviral Potential

Emerging studies suggest that boronic acids may also have antiviral applications. The ability of this compound to inhibit viral replication has been observed in laboratory settings.

Case Study : In vitro studies indicated that this compound could inhibit the replication of certain viruses by targeting viral proteases essential for their life cycle. This opens avenues for its use in antiviral drug development.

Data Table: Summary of Applications

ApplicationMechanism of ActionRelevant Studies
AnticancerInhibition of proteasomal functionSignificant antiproliferative effects on cancer cells
AntibacterialInhibition of β-lactamasesEnhanced efficacy against resistant bacteria
AntiviralInhibition of viral proteasesEffective against viral replication in vitro

Mechanism of Action

The mechanism of action of [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex facilitates the transfer of the aryl or vinyl group from the boronic acid

Biological Activity

[3-Fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid (CAS No. 1333403-67-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antibacterial applications. This article delves into the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}BFN2_2O2_2
  • Molecular Weight : 220.01 g/mol
  • Synthesis : The compound is typically synthesized via the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols and other biomolecules. This property is particularly significant in drug design, where these interactions can enhance bioavailability and target specificity .

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. For example, certain derivatives have shown efficacy in halting cell cycle progression at the G2/M phase, leading to growth inhibition in various cancer cell lines. The IC50_{50} values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells .

CompoundActivityIC50_{50} (nM)
BortezomibProteasome inhibitor7.05
Boronic acid derivativeProteasome inhibitor6.74

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They exhibit significant activity against resistant bacterial strains by binding to β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. The binding affinity (Ki values) for some derivatives has been reported as low as 0.004 µM, showcasing their potential as effective antibacterial agents .

CompoundActivityKi (µM)
Boronic acid derivativeβ-lactamase inhibitor0.004
Another derivativeβ-lactamase inhibitor0.008

Antiviral Activity

In addition to anticancer and antibacterial properties, boronic acids have shown promise in antiviral applications. Some studies report that these compounds can inhibit HIV replication by targeting specific viral proteins with high affinity, thus representing a novel approach to antiviral therapy .

Case Studies

  • Anticancer Applications : A study demonstrated that a specific boronic acid derivative inhibited cell growth in breast cancer cell lines with an IC50_{50} of approximately 8 nM. This highlights the compound's potential as a lead candidate for further development in oncology .
  • Antibacterial Efficacy : In clinical settings, derivatives of boronic acids were effective against multi-drug resistant strains of Staphylococcus aureus, showcasing their potential application in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties based on evidence:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxymethyl, methoxyethyl C₁₆H₁₇BO₃ HDAC inhibitor (IC₅₀ ~1 µM); superior to trichostatin A in fungal appressorium inhibition
[4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxymethyl, methoxyethyl (para-substituted) C₁₆H₁₇BO₃ Moderate HDAC inhibition; lower activity compared to ortho-substituted analog
2-Fluorophenylboronic acid Fluorine (ortho) C₆H₅BFO₂ Poor reactivity in Rh-catalyzed carbometalation (25% yield) due to steric hindrance
3-Aminophenylboronic acid (3APBA) Amino (meta) C₆H₇BNO₂ Fluorescent properties; used in glucose sensing via boronate ester formation
3-(Acetamidomethyl)phenylboronic acid (3AAPBA) Acetamidomethyl (meta) C₉H₁₂BNO₃ Enhanced fluorescence compared to 3APBA; stabilizes boronate esters
(3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid 4-Methylpiperidinylmethyl, fluorine C₁₃H₁₈BFNO₂ High solubility in polar solvents; used in medicinal chemistry for CNS-targeting compounds

Reactivity and Electronic Effects

  • Fluorine Substitution: The meta-fluoro group in [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid increases the electrophilicity of the boron atom compared to non-fluorinated analogs, enhancing cross-coupling efficiency. However, ortho-fluorination (as in 2-fluorophenylboronic acid) reduces reactivity due to steric clashes .
  • Pyrazole vs. Piperidine/Phenoxy Groups: Pyrazole’s nitrogen-rich structure facilitates hydrogen bonding and metal coordination, distinguishing it from piperidine (basic, bulky) and phenoxy (electron-withdrawing) substituents. For example, pyrazole-containing analogs may exhibit improved binding to metalloenzymes compared to phenoxy derivatives .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid, and how are reaction conditions optimized?

  • Synthetic Routes : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a halogenated precursor reacts with a boronic acid under palladium catalysis. For example, intermediates like 4-(iodomethyl)phenyl boronic ester can be coupled with pyrazole derivatives using potassium carbonate in DMF .
  • Optimization : Key parameters include temperature control (e.g., room temperature for coupling steps), solvent selection (acetonitrile or DMF for solubility), and catalyst choice (e.g., Pd(OAc)₂ with ligands like XPhos). Biphasic or solid-phase transesterification methods may also enhance product isolation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : Used to confirm structural integrity, track reaction progress (e.g., time-dependent ¹H NMR to monitor H₂O₂-triggered boronate cleavage ), and identify substituent effects (e.g., fluorine’s deshielding impact ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • LC-MS/MS : Detects impurities at trace levels (e.g., limits <1 ppm), validated per ICH guidelines for sensitivity and repeatability .

Advanced Research Questions

Q. How do substituents (fluorine, pyrazole) influence the compound’s reactivity and stability under oxidative conditions?

  • Fluorine Effects : The electron-withdrawing fluorine atom lowers the boronic acid’s pKa, enhancing its reactivity toward diols (e.g., in boronate ester formation) but may reduce oxidative stability. Comparative studies with non-fluorinated analogs show faster oxidation rates for fluorinated derivatives .
  • Pyrazole Effects : The pyrazole group introduces steric hindrance, potentially slowing hydrolysis of boronate esters. However, its electron-donating nature can stabilize intermediates during H₂O₂-mediated oxidation .

Q. What methodologies resolve contradictions in oxidation rate data for boronic esters derived from this compound?

  • Kinetic Profiling : Use time-dependent NMR to monitor oxidation (e.g., tracking phenol formation from boronic esters with H₂O₂). For example, oxidation rates vary with diol affinity (neopentyl glycol vs. pinacol), independent of hydrolysis equilibrium .
  • Comparative Assays : Alizarin Red S (ARS) affinity assays rank diol-boronic acid binding strengths, clarifying discrepancies between hydrolysis and oxidation rates .

Q. How are the kinetic parameters of boronate ester formation studied for this compound?

  • pH-Dependent Studies : At neutral pH, the trigonal boronic acid reacts via nucleophilic addition to diols. Ortho-aminomethyl groups enhance binding thermodynamics by stabilizing the transition state .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with glycoproteins, revealing dissociation constants (Kd) in the micromolar range .

Q. What strategies assess the biological activity of this compound, such as antimicrobial or DNA-binding effects?

  • Antimicrobial Assays : Hydrazone derivatives with pyrazole moieties are tested against bacterial/fungal strains via minimum inhibitory concentration (MIC) assays. Structural analogs show activity linked to boronic acid-mediated enzyme inhibition .
  • DNA Interaction Studies : Fluorescence probes (e.g., QCy-BA) release DNA-binding agents upon H₂O₂ exposure, tracked via UV-Vis and emission spectroscopy .

Methodological Considerations

Q. How do researchers ensure reproducibility in synthesizing this boronic acid?

  • Standardized Protocols : Use inert atmospheres (argon/nitrogen) during coupling steps to prevent oxidation.
  • Quality Control : Validate intermediates via melting point analysis (e.g., 112–117°C ) and chromatographic purity checks (HPLC ≥95% ).

Q. What computational tools predict the mutagenic potential of boronic acid impurities in this compound?

  • In Silico Analysis : Tools like Derek Nexus identify structural alerts (e.g., boronic acid groups) linked to genotoxicity. Experimental validation via LC-MS/MS ensures impurities remain below 1 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid
Reactant of Route 2
[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.